
3-(1,3-Benzoxazol-2-yl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” is a compound that has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using different pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
Benzoxazole, a key component of “3-(1,3-Benzoxazol-2-yl)-2-methylaniline”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Anti-Microbial Activity
Some benzoxazole derivatives have shown significant anti-microbial activity . This makes “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” a potential candidate for the development of new anti-microbial agents.
Anti-Fungal Activity
In addition to its anti-microbial properties, benzoxazole derivatives have also demonstrated anti-fungal activity . This suggests that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could be used in the development of anti-fungal treatments.
Anti-Cancer Activity
Benzoxazole derivatives have been found to exhibit anti-cancer effects . Therefore, “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could potentially be used in cancer research and treatment.
Anti-Oxidant Activity
The benzoxazole motif exhibits anti-oxidant effects . This suggests that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” could be used in the development of anti-oxidant therapies.
Anti-Inflammatory Activity
Benzoxazole derivatives have been found to have anti-inflammatory effects . This makes “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” a potential candidate for the development of new anti-inflammatory drugs.
Anti-Adipogenic Activity
“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” has been found to exhibit anti-adipogenic activity . It could potentially be used as a lead structure for the development of more efficient drugs for obesity control.
Potential β-Estrogen Receptor Ligands
“3-(1,3-Benzoxazol-2-yl)-2-methylaniline” has been identified as a potential β-estrogen receptor ligand . This suggests that it could be used in research related to estrogen and estrogen receptor beta (ERβ), which is an attractive target for obesity control .
Direcciones Futuras
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be inferred that “3-(1,3-Benzoxazol-2-yl)-2-methylaniline” may have potential applications in these areas in the future.
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXHSJUELTXXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)
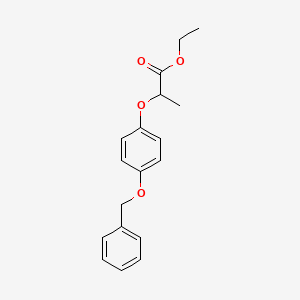
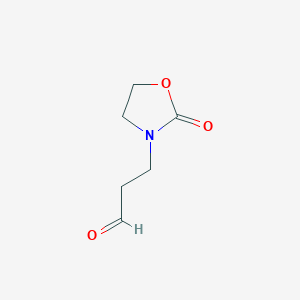

![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)
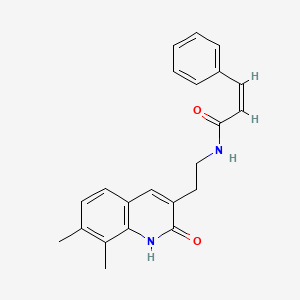
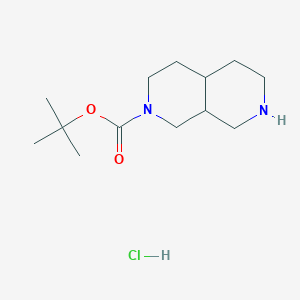

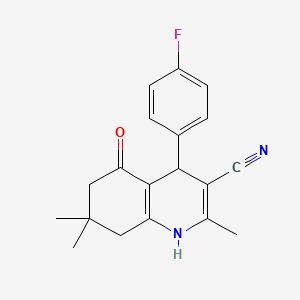
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
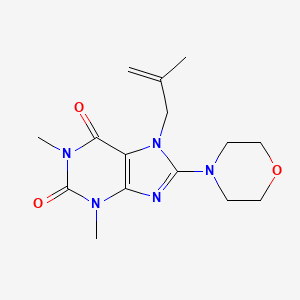
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)
![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)
![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2780362.png)